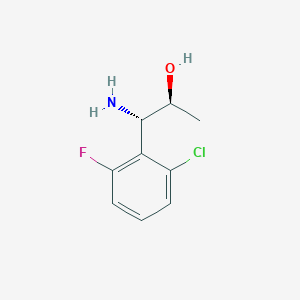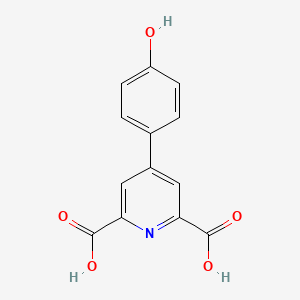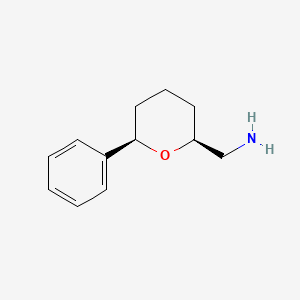
((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine: is a chiral compound with a tetrahydropyran ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine typically involves the reaction of benzaldehyde, aniline, and ethylacetoacetate in the presence of a chiral catalyst such as L-proline-Fe(III) complex . The reaction is carried out at room temperature, and the product is characterized using spectral methods and X-ray diffraction studies .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and implementing continuous flow processes to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine serves as a valuable intermediate for constructing more complex molecules .
Biology and Medicine: The compound’s chiral nature makes it a potential candidate for developing enantiomerically pure drugs. It can be used in the synthesis of pharmaceuticals that target specific biological pathways .
Industry: In the material science industry, this compound can be used to create polymers and other materials with unique properties.
Mécanisme D'action
The mechanism by which ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
(2S,6R)-2-Methyl-6-phenylmorpholine: This compound shares a similar tetrahydropyran ring structure but differs in its functional groups.
(2R,6R)-Hydroxynorketamine: Another chiral compound with potential medicinal applications.
Uniqueness: ((2S,6R)-6-Phenyltetrahydro-2H-pyran-2-YL)methanamine is unique due to its specific chiral configuration and the presence of both a tetrahydropyran ring and a phenyl group. This combination of features makes it particularly valuable for applications requiring chiral specificity and structural complexity.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
[(2S,6R)-6-phenyloxan-2-yl]methanamine |
InChI |
InChI=1S/C12H17NO/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12+/m0/s1 |
Clé InChI |
ASIKXOKICDADAR-NWDGAFQWSA-N |
SMILES isomérique |
C1C[C@H](O[C@H](C1)C2=CC=CC=C2)CN |
SMILES canonique |
C1CC(OC(C1)C2=CC=CC=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


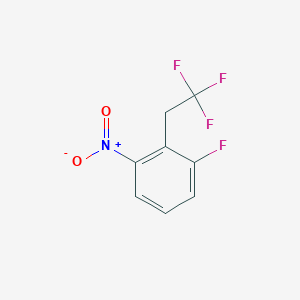
![(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13032631.png)

![3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13032665.png)
![Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate](/img/structure/B13032671.png)
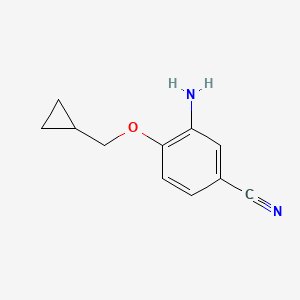
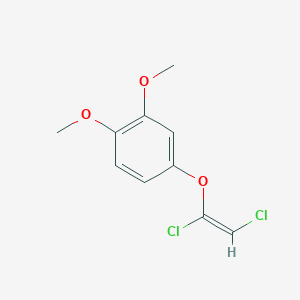

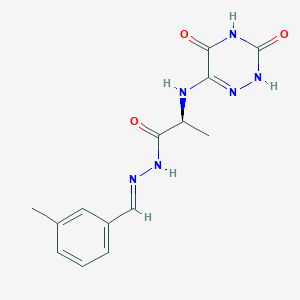
![4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid](/img/structure/B13032692.png)

